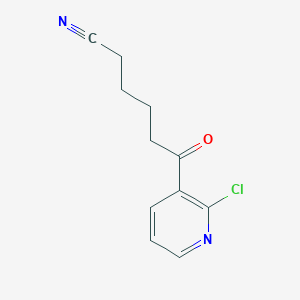

6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(2-chloropyridin-3-yl)-6-oxohexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c12-11-9(5-4-8-14-11)10(15)6-2-1-3-7-13/h4-5,8H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMRWNSHGDHXCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)CCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641806 | |

| Record name | 6-(2-Chloropyridin-3-yl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-78-4 | |

| Record name | 6-(2-Chloropyridin-3-yl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile

Abstract: 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile is a novel compound with significant potential in medicinal chemistry and materials science. As a molecule featuring a halogenated pyridine ring, a ketone linker, and a terminal nitrile group, its physicochemical properties are critical determinants of its behavior in biological and chemical systems. This guide provides a comprehensive framework for the full physicochemical characterization of this compound. In the absence of established experimental data for this specific molecule, this document serves as a technical roadmap for researchers, scientists, and drug development professionals. It outlines detailed, field-proven protocols for determining key properties, explains the scientific rationale behind each experimental choice, and provides predicted data based on structurally analogous compounds to guide analytical efforts.

Introduction and Molecular Overview

6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile (Molecular Formula: C₁₁H₁₁ClN₂O, Molecular Weight: 222.67 g/mol ) is a bifunctional organic molecule. The 2-chloro-3-pyridyl moiety offers a site for potential metabolic activity and further synthetic modification, while the oxohexanenitrile chain provides a flexible linker with a reactive terminal group. Understanding its fundamental physicochemical properties is a prerequisite for any application, from predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development to controlling its reactivity in synthetic applications.

This guide establishes the necessary experimental workflows to build a complete physicochemical profile of this compound, ensuring data integrity and reproducibility.

Core Physicochemical Properties: A Roadmap to Characterization

The following sections detail the experimental determination of the most critical physicochemical parameters. For each, we provide the scientific context, a detailed protocol, and an estimated value based on analogous structures like 2-chloro-3-acetylpyridine and various aliphatic nitriles.

Physical State and Melting Point

Importance in Drug Development: The melting point is a fundamental indicator of a crystalline solid's purity and lattice energy. A sharp melting range typically signifies high purity, while a broad range suggests the presence of impurities.[1] This parameter influences formulation strategies, dissolution rates, and stability.

Predicted Properties: Based on its molecular weight and the presence of polar functional groups capable of dipole-dipole interactions, 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile is predicted to be a crystalline solid at room temperature.

| Property | Predicted Value/Range | Analog Compound Data |

| Physical State | Crystalline Solid | N/A |

| Melting Point | 85 - 95 °C | 3-Acetylpyridine (related ketone): 11-13 °C[2] |

Experimental Protocol for Melting Point Determination:

A calibrated digital melting point apparatus (e.g., Mel-Temp®) provides a precise and reproducible method.

-

Sample Preparation: Finely grind a small amount (2-3 mg) of the dry compound. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[3][4]

-

Initial Rapid Determination: Place the capillary in the apparatus and heat at a rapid rate (10-15 °C/min) to determine an approximate melting range.[4]

-

Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[5] Using a fresh sample, heat at a slow rate (1-2 °C/min) approaching the expected range.[3]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.[3]

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Solubility Profile

Importance in Drug Development: Aqueous solubility is a critical factor influencing a drug's bioavailability. Poor solubility can lead to low absorption and therapeutic efficacy. Solubility in various solvents also dictates purification, formulation, and analytical method development.[6]

Predicted Properties: The molecule has both polar (ketone, nitrile, pyridine nitrogen) and nonpolar (aliphatic chain, aromatic ring) regions. It is expected to have low solubility in water and higher solubility in polar organic solvents. The basicity of the pyridine nitrogen suggests it will be soluble in dilute aqueous acids.[7][8]

| Solvent | Predicted Solubility | Rationale |

| Water | Low | Predominantly nonpolar surface area. |

| 5% HCl (aq) | Soluble | Protonation of the basic pyridine nitrogen forms a soluble salt.[7][8] |

| 5% NaOH (aq) | Insoluble | No acidic protons to form a salt. |

| Methanol | Soluble | Polar protic solvent. |

| Dichloromethane | Soluble | Polar aprotic solvent. |

| Hexane | Low to Insoluble | Nonpolar solvent. |

Experimental Protocol for Solubility Determination:

This protocol systematically classifies the compound's solubility.[7][8]

-

Water Solubility: To 25 mg of the compound in a test tube, add 0.75 mL of deionized water in portions, shaking vigorously after each addition. If the compound dissolves, test the solution with litmus paper to determine its pH.[8]

-

Aqueous Acid/Base Solubility: If insoluble in water, test its solubility in 0.75 mL of 5% HCl and, in a separate tube, 5% NaOH. Solubility in 5% HCl indicates a basic functional group (the pyridine nitrogen).[7][8]

-

Organic Solvent Solubility: Test solubility in common organic solvents (e.g., methanol, acetone, dichloromethane, ethyl acetate, hexane) using the same ratio (25 mg / 0.75 mL).

-

Quantification (Shake-Flask Method): For precise aqueous solubility, use the OECD Guideline 105 "Flask Method".[9] a. Prepare a saturated solution by adding an excess of the compound to water in a flask. b. Agitate at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours). c. Separate the solid phase (centrifugation/filtration) and quantify the concentration of the compound in the aqueous phase using a validated analytical method (e.g., HPLC-UV).

Diagram of Solubility Classification

Caption: Decision tree for solubility-based classification.

Spectroscopic and Spectrometric Characterization

Structural confirmation is unequivocally achieved through a combination of NMR spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular skeleton, confirming the connectivity of atoms and the chemical environment of each proton and carbon.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz): Predictions are based on established chemical shift principles and data from similar structures.[10]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H-4 (pyridyl) | 8.5 - 8.6 | Doublet (d) | 1H |

| H-5 (pyridyl) | 7.8 - 7.9 | Doublet of doublets (dd) | 1H |

| H-6 (pyridyl) | 7.4 - 7.5 | Doublet (d) | 1H |

| -CH₂-C=O | 3.0 - 3.1 | Triplet (t) | 2H |

| -CH₂-CN | 2.4 - 2.5 | Triplet (t) | 2H |

| -CH₂-CH₂-C=O | 1.8 - 1.9 | Quintet | 2H |

| -CH₂-CH₂-CN | 1.7 - 1.8 | Quintet | 2H |

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.[10]

-

¹³C and 2D NMR: Acquire a proton-decoupled ¹³C NMR spectrum. If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals.

Mass Spectrometry (MS)

Rationale: Mass spectrometry determines the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns.[11]

Predicted Fragmentation Pattern (Electron Ionization - EI):

The molecular ion (M⁺˙) is expected at m/z 222 (for ³⁵Cl) and 224 (for ³⁷Cl) in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Key fragmentation pathways would include:

-

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a primary fragmentation pathway for ketones. This would lead to the formation of the 2-chloro-3-pyridylcarbonyl cation (m/z 140/142) and the loss of the C₅H₈N radical.

-

McLafferty Rearrangement: While less direct, a rearrangement involving the aliphatic chain could occur.[11]

-

Pyridine Ring Fragmentation: Subsequent loss of CO from the pyridylcarbonyl cation to give the 2-chloropyridyl cation (m/z 112/114).

Experimental Protocol for MS Analysis:

-

Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or a GC inlet (if sufficiently volatile and thermally stable).

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate characteristic fragmentation patterns. For confirmation of the molecular ion, a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) should be used.

-

Analysis: Acquire the mass spectrum over a range of m/z 50-300. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion and key fragments.

Synthesis and Stability Considerations

Proposed Synthesis: A plausible synthetic route involves the Friedel-Crafts acylation or a related coupling reaction. One potential pathway is the reaction of 2-chloronicotinoyl chloride with a suitable organometallic reagent derived from 5-cyanopentane.[12][13]

Proposed Synthesis Route

Caption: A potential synthetic pathway to the target compound.

Stability: The compound's stability should be assessed under various stress conditions (heat, humidity, light, acid, base) as per ICH guidelines.

-

Hydrolytic Stability: The nitrile group can be susceptible to hydrolysis to a carboxylic acid or amide, particularly under strong acidic or basic conditions.[14]

-

Thermal Stability: The molecule is expected to be reasonably stable to heat, but thermogravimetric analysis (TGA) should be performed to determine its decomposition temperature.

-

Photostability: The pyridine ring may be susceptible to photodecomposition. Photostability testing should be conducted in a controlled light chamber.

Conclusion

This technical guide presents a comprehensive, structured approach for the complete physicochemical characterization of 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile. By following the detailed protocols for determining melting point, solubility, and spectroscopic identity, researchers can generate the high-quality, reproducible data necessary to advance its study in drug discovery and other scientific fields. The provided predicted values and workflows serve as a robust starting point for these analytical investigations, ensuring a thorough and scientifically sound evaluation of this promising novel compound.

References

-

Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]

-

2-Chloro-3-acetyl-pyridine (CAS#:55676-21-6). (2025, August 23). Chemsrc. Retrieved January 18, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved January 18, 2026, from [Link]

-

Dong, V. M., & Riedel, J. (2017). Melting Point Determination of Solid Organic Compounds. JoVE. Retrieved January 18, 2026, from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 18, 2026, from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved January 18, 2026, from [Link]

-

Experiment 1: Melting Point. (n.d.). University of Technology, Iraq. Retrieved January 18, 2026, from [Link]

-

Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Toronto. Retrieved January 18, 2026, from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved January 18, 2026, from [Link]

-

Method for Measuring Aqueous Solubilities of Organic Compounds. (1995). ACS Publications. Retrieved January 18, 2026, from [Link]

-

3-Acetyl-2-chloropyridine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Godard, A., et al. (1988). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 18, 2026, from [Link]

-

Hydration of Aliphatic Nitriles Catalyzed by an Osmium Polyhydride: Evidence for an Alternative Mechanism. (2021, April 27). ACS Publications. Retrieved January 18, 2026, from [Link]

-

3-Acetyl-2-chloropyridine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). SpringerLink. Retrieved January 18, 2026, from [Link]

- Synthetic method of 3-acetyl-2-chloropyridine. (n.d.). Google Patents.

- Method of quantitative determination of physiologically active nitriles of saturated aliphatic acids. (n.d.). Google Patents.

-

Chloropyridine: Common isomorphs, synthesis, reactions and applications. (n.d.). Chempanda. Retrieved January 18, 2026, from [Link]

-

Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. (n.d.). CORE. Retrieved January 18, 2026, from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Breci, L. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

Importance of aliphatic nitriles in pharmaceuticals. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved January 18, 2026, from [Link]

-

Aliphatic Nitriles. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

PyFragMS: A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. (2022, March 8). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. (2019, January 23). ResearchGate. Retrieved January 18, 2026, from [Link]

- Process for the preparation of 2-chloropyridines. (n.d.). Google Patents.

-

Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. (2022, July 20). MDPI. Retrieved January 18, 2026, from [Link]

-

Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. (2025, October 14). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. 3-Acetylpyridine | 350-03-8 [chemicalbook.com]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomosul.edu.iq [uomosul.edu.iq]

- 6. youtube.com [youtube.com]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Molecular Structure of 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, proposed synthesis, and analytical characterization of 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile. While this compound is commercially available, detailed scientific literature regarding its synthesis and characterization is not extensively published. Therefore, this guide synthesizes information from established chemical principles and data from analogous structures to present a robust theoretical and practical framework for researchers. The document covers a plausible synthetic route, detailed spectroscopic characterization (NMR, IR, and MS), and relevant analytical methodologies. This guide is intended to serve as a foundational resource for scientists working with or considering the use of this molecule in their research endeavors.

Introduction

6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile, with the CAS Registry Number 890100-78-4, is a heterocyclic compound featuring a 2-chloropyridine ring connected to a six-carbon nitrile chain via a ketone functional group.[1][2][3] Its molecular formula is C₁₁H₁₁ClN₂O.[2] The unique combination of a halogenated pyridine, a ketone, and a nitrile functional group suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The 2-chloropyridine moiety is a common scaffold in pharmacologically active compounds, and the ketone and nitrile groups offer multiple avenues for further chemical modification.

This guide provides a detailed exploration of the molecular structure of 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile, proposes a logical synthetic pathway, and outlines the expected analytical data for its characterization.

Molecular Structure and Physicochemical Properties

The core structure of 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 3-position with a 6-oxohexanenitrile moiety.

Caption: 2D structure of 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 890100-78-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁ClN₂O | [2] |

| Molecular Weight | 222.68 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

Proposed Synthesis Pathway

A potential precursor, 2-chloronicotinic acid, can be synthesized from 2-chloro-3-methylpyridine.[4] This can then be converted to the highly reactive 2-chloronicotinoyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂).

The key step would be the coupling of 2-chloronicotinoyl chloride with an organometallic reagent derived from 5-cyanopentyl halide. A Grignard reagent or, for better selectivity to the ketone, a Gilman reagent (lithium dialkylcuprate) could be employed.[5][6] The use of a Gilman reagent is often preferred for reactions with acyl chlorides to minimize the over-addition that can occur with more reactive Grignard reagents, which would lead to a tertiary alcohol.[5]

Caption: Proposed synthesis of 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Chloronicotinoyl Chloride

-

To a solution of 2-chloronicotinic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture at reflux for 2-3 hours, monitoring the reaction progress by TLC.

-

After completion, remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 2-chloronicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile

-

Prepare the Grignard reagent by adding a solution of 5-bromopentanenitrile (1.1 eq) in anhydrous tetrahydrofuran (THF) to a suspension of magnesium turnings (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the freshly prepared Grignard reagent to -78 °C.

-

Slowly add a solution of 2-chloronicotinoyl chloride (1.0 eq) in anhydrous THF to the Grignard reagent at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile.

Analytical and Spectroscopic Characterization

Due to the lack of published experimental data for 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile, the following characterization data is predicted based on the analysis of its structural components and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR (predicted, CDCl₃, 400 MHz):

-

Pyridine Protons: Three signals are expected in the aromatic region (δ 7.0-9.0 ppm). The proton at C4 will likely appear as a doublet of doublets, the proton at C5 as a doublet of doublets, and the proton at C6 as a doublet of doublets.

-

Aliphatic Protons:

-

The methylene group adjacent to the ketone (C5') is expected to be a triplet around δ 2.8-3.2 ppm.

-

The methylene group adjacent to the nitrile (C2') should appear as a triplet around δ 2.3-2.6 ppm.

-

The remaining two methylene groups (C3' and C4') will likely resonate as a multiplet in the region of δ 1.6-2.0 ppm.

-

¹³C NMR (predicted, CDCl₃, 100 MHz):

-

Carbonyl Carbon: A signal for the ketone carbonyl carbon is expected in the downfield region, around δ 195-205 ppm.

-

Nitrile Carbon: The carbon of the nitrile group should appear around δ 118-122 ppm.

-

Pyridine Carbons: Five distinct signals are expected for the pyridine ring carbons, with the carbon bearing the chlorine atom (C2) and the carbon attached to the acyl group (C3) being significantly influenced by these substituents.

-

Aliphatic Carbons: Four signals corresponding to the methylene carbons of the hexanenitrile chain are expected in the aliphatic region (δ 20-45 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorptions (KBr, cm⁻¹):

-

C≡N stretch (nitrile): A sharp, medium-intensity absorption is expected around 2240-2260 cm⁻¹.

-

C=O stretch (ketone): A strong, sharp absorption should appear in the range of 1680-1700 cm⁻¹.

-

C=N and C=C stretch (pyridine ring): Multiple absorptions are expected in the 1400-1600 cm⁻¹ region.

-

C-Cl stretch: A signal in the fingerprint region, typically around 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.

-

C-H stretch (aliphatic): Absorptions are expected just below 3000 cm⁻¹.

-

C-H stretch (aromatic): Absorptions are expected just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization, EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 222, with a characteristic M+2 peak at m/z 224 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

-

Major Fragmentation Pathways:

-

Alpha-cleavage at the ketone, leading to the formation of the 2-chloro-3-pyridylcarbonyl cation (m/z 140) and the loss of the cyanopentyl radical.

-

McLafferty rearrangement, if sterically feasible, involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

-

Potential Applications and Future Research

The structural motifs present in 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile suggest several potential areas of application and further research:

-

Medicinal Chemistry: The 2-chloropyridine core is a key component in numerous pharmaceuticals. The ketone and nitrile functionalities provide handles for the synthesis of a diverse library of compounds for biological screening. For instance, the ketone could be reduced to an alcohol or converted to an amine, while the nitrile could be hydrolyzed to a carboxylic acid or reduced to a primary amine.

-

Agrochemicals: Pyridine-based compounds are also prevalent in the agrochemical industry.[7] This molecule could serve as a building block for the development of new pesticides or herbicides.

-

Materials Science: The polar nature of the nitrile and ketone groups, combined with the aromatic pyridine ring, could be exploited in the design of novel organic materials with specific electronic or photophysical properties.

Future research should focus on the experimental validation of the proposed synthesis and a thorough characterization of the compound's reactivity. Exploring the derivatization of the ketone and nitrile groups would open up avenues for the creation of new chemical entities with potentially valuable biological or material properties.

Conclusion

6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile is a molecule with significant potential as a synthetic intermediate. While detailed experimental data is currently scarce in the public domain, this technical guide has provided a comprehensive overview of its molecular structure, a plausible synthetic strategy, and predicted analytical and spectroscopic data based on established chemical principles. This information serves as a valuable starting point for researchers interested in the synthesis, characterization, and application of this and related compounds. The elucidation of its reactivity and the exploration of its derivatives are promising areas for future scientific investigation.

References

-

abcr Gute Chemie. AB362411 | CAS 890100-78-4. [Link]

-

LookChem. 6-(2-CHLORO-3-PYRIDYL)-6-OXOHEXANENITRILE | 890100-78-4... [Link]

- Google Patents. CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method.

- Google Patents. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine.

-

Organic Syntheses. Pyridine and Pyrimidine Synthesis via Electrophilic Amide Activation. [Link]

-

Chemistry Steps. Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. [Link]

- Google Patents.

-

Chad's Prep. 20.4 Reaction with Organometallic Reagents. [Link]

-

YouTube. 20.4 Reaction with Organometallic Reagents. [Link]

-

Chemistry LibreTexts. Carboxylic Derivatives - Reaction with Organometallic Reagents. [Link]

- Google Patents. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4...

Sources

- 1. AB362411 | CAS 890100-78-4 – abcr Gute Chemie [abcr.com]

- 2. 6-(2-CHLORO-3-PYRIDYL)-6-OXOHEXANENITRILE | 890100-78-4 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 5. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Page loading... [wap.guidechem.com]

A Technical Guide to the Spectral Analysis of 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile is a multifaceted organic compound featuring a chlorinated pyridine ring, a ketone, and a nitrile functional group. The unique arrangement of these moieties makes it a molecule of interest in synthetic chemistry and potentially in the development of novel pharmaceutical agents. A thorough structural characterization is paramount for its application, and this is primarily achieved through a combination of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed predictive analysis of the spectral data for this compound, offering insights into the expected outcomes of these analytical methods. The interpretation of these spectra is crucial for confirming the identity, purity, and structure of 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile.

Molecular Structure and Numbering

For clarity in the subsequent spectral analysis, the atoms of 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile are numbered as shown in the following diagram. This numbering scheme will be used to assign the predicted NMR signals.

Caption: Molecular structure of 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), ensuring the sample is soluble. CDCl₃ is a common choice for many organic molecules.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the hexanenitrile chain.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H6 | 8.5 - 8.7 | Doublet of doublets (dd) | 1H | Deshielded due to proximity to the electronegative nitrogen atom. |

| H5 | 7.9 - 8.1 | Doublet of doublets (dd) | 1H | Influenced by the adjacent chloro and carbonyl-substituted carbons. |

| H4 | 7.3 - 7.5 | Doublet of doublets (dd) | 1H | Standard aromatic proton chemical shift. |

| H9 | 3.0 - 3.2 | Triplet (t) | 2H | Protons alpha to the carbonyl group are deshielded.[1] |

| H12 | 2.4 - 2.6 | Triplet (t) | 2H | Protons alpha to the nitrile group are deshielded. |

| H10, H11 | 1.7 - 1.9 | Multiplet (m) | 4H | Aliphatic protons in the middle of the chain. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7 (C=O) | 195 - 205 | Characteristic chemical shift for a ketone carbonyl carbon.[2][3] |

| C2 | 150 - 155 | Aromatic carbon attached to both nitrogen and chlorine. |

| C6 | 148 - 152 | Aromatic carbon adjacent to nitrogen. |

| C5 | 138 - 142 | Aromatic carbon influenced by the acyl group. |

| C4 | 125 - 130 | Aromatic carbon with a standard chemical shift.[4] |

| C3 | 130 - 135 | Quaternary aromatic carbon attached to the carbonyl group. |

| C13 (C≡N) | 118 - 125 | Characteristic chemical shift for a nitrile carbon.[5] |

| C12 | 40 - 45 | Carbon alpha to the nitrile group. |

| C9 | 35 - 40 | Carbon alpha to the carbonyl group. |

| C10, C11 | 20 - 30 | Aliphatic carbons in the chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Sample Preparation (Thin Film):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform).

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

-

-

Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Nitrile (C≡N) | Stretch | 2260 - 2240 | Sharp, Medium to Strong[6] |

| Ketone (C=O) | Stretch | 1700 - 1680 | Strong, Sharp[7][8][9] |

| Aromatic C=N/C=C | Stretch | 1600 - 1450 | Medium to Weak |

| C-Cl | Stretch | 800 - 600 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate charged ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile (C₁₁H₁₁ClN₂O) is approximately 222.67 g/mol . The mass spectrum will show a molecular ion peak at m/z 222. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 224 with about one-third the intensity of the M⁺ peak is expected.

-

Key Fragmentation Pathways: The primary fragmentation is expected to occur via cleavage of the bonds adjacent to the carbonyl group (α-cleavage).

Caption: Predicted major fragmentation pathways for 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile.

Predicted Key Fragments

| m/z | Proposed Fragment | Formation Pathway |

| 222/224 | [C₁₁H₁₁ClN₂O]⁺˙ (Molecular Ion) | Electron Ionization |

| 140/142 | [C₅H₃NClCO]⁺ | α-cleavage, loss of the hexanenitrile radical |

| 113/115 | [C₅H₄NCl]⁺˙ | Loss of CO from the m/z 140/142 fragment |

| 111 | [C₅H₈CN]⁺ | α-cleavage, loss of the 2-chloro-3-pyridylcarbonyl radical |

Conclusion

The predictive spectral analysis outlined in this guide serves as a foundational reference for the characterization of 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile. The anticipated ¹H and ¹³C NMR spectra will be instrumental in confirming the carbon-hydrogen framework. The distinctive IR absorption bands for the nitrile and ketone groups will verify the presence of these key functional groups. Finally, mass spectrometry will confirm the molecular weight and provide structural information through its characteristic fragmentation pattern, including the isotopic signature of the chlorine atom. Together, these spectroscopic techniques provide a comprehensive and self-validating system for the unambiguous identification and quality assessment of this compound, which is essential for its application in research and development.

References

-

Kleinpeter, E. et al. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]

-

Kleinpeter, E. et al. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]

- Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477.

-

Chemistry LibreTexts. (n.d.). Ketone infrared spectra. Available at: [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Available at: [Link]

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]

-

Kleinpeter, E. et al. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. Available at: [Link]

-

The Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Available at: [Link]

- Preigh, M. J. et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Available at: [Link]

-

The Organic Chemistry Tutor. (2021). 108 Problem Solving Predicting NMR Spectra of Molecule. YouTube. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

- Kochev, N. T. et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.

-

The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. Available at: [Link]

- Stanciu, I. (2025). Study of the composition of nitriles using IR spectroscopy.

-

ResearchGate. (n.d.). Mass spectra of A) the chlorinated volatile X and B) the.... Available at: [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]

-

Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Available at: [Link]

- Yan, J. et al. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. RSC Publishing.

- Schinkel, L. et al. (2024).

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

-

ResearchGate. (2025). Chlorination for efficient identification of polycyclic aromatic hydrocarbons by liquid chromatography-mass spectrometry. Available at: [Link]

-

ResearchGate. (2025). Spectroscopic characterization of some metal complexes derived from 4-acetylpyridine nicotinoylhydrazone. Available at: [Link]

-

CORE. (n.d.). Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. Available at: [Link]

- Al-Zaydi, K. M. et al. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

Zeitschrift für Naturforschung. (n.d.). Spectroscopic Characterization of the Artificial Siderophore Pyridinochelin. Available at: [Link]

-

ACS Publications. (2022). PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. Available at: [Link]

-

PubMed. (n.d.). Spectroscopic characterization of a series of platinum acetylide complexes having a localized triplet exciton. Available at: [Link]

-

PubMed. (2021). Spectroscopic characterization of dipicolinic acid and its photoproducts as thymine photosensitizers. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

An In-depth Technical Guide to the Solubility of 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that governs its behavior in chemical synthesis, purification, formulation, and ultimately, its bioavailability.[1] This guide provides a comprehensive framework for understanding and determining the solubility of 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile , a compound of interest in synthetic and medicinal chemistry. Given the absence of extensive public solubility data for this specific molecule, this document serves as a predictive and methodological resource. It combines a theoretical analysis of the molecular structure with a detailed, field-proven experimental protocol for accurate solubility determination in a range of relevant organic solvents.

Introduction: The Critical Role of Solubility

In drug discovery and development, poor solubility is a primary obstacle, often leading to challenges in formulation and insufficient bioavailability.[1][2] For a synthetic intermediate like 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile, solubility dictates the choice of reaction media, influences reaction kinetics, and is paramount for developing efficient crystallization and purification protocols. An accurate understanding of its solubility profile in various organic solvents is therefore not merely academic but a fundamental necessity for process optimization and scalability.

Predictive Analysis from Molecular Structure

Chemical theory does not yet allow for the exact prediction of solubility, but a robust qualitative assessment can be made by analyzing the molecular structure and applying the principle of "like dissolves like".[3]

Molecular Structure: 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile

-

CAS Number: 890100-78-4[4][]

-

Molecular Formula: C₁₁H₁₁ClN₂O[]

-

Molecular Weight: 222.67 g/mol []

The molecule can be deconstructed into three key functional regions:

-

2-Chloro-3-pyridyl Group: This heterocyclic aromatic ring is inherently polar due to the electronegative nitrogen atom. The addition of a chlorine atom further increases its polarity and provides a site for dipole-dipole interactions. The pyridine nitrogen can act as a hydrogen bond acceptor.

-

Ketone (oxo) Group: The carbonyl (C=O) group is highly polar and is a strong hydrogen bond acceptor, capable of interacting favorably with protic solvents.[6]

-

Hexanenitrile Group: This portion consists of a five-carbon aliphatic chain, which is nonpolar (lipophilic), and a terminal nitrile group (-C≡N). The nitrile group itself is polar and can act as a hydrogen bond acceptor.

Predicted Solubility Behavior: The presence of multiple polar functional groups (pyridyl-N, chloro, ketone, nitrile) suggests that the molecule will exhibit favorable solubility in polar solvents. However, the nonpolar five-carbon chain will contribute to solubility in less polar environments.[7]

-

High Solubility Predicted in: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetone. These solvents can engage in strong dipole-dipole interactions with the molecule's polar regions.[8]

-

Moderate to Good Solubility Predicted in: Polar protic solvents like Methanol, Ethanol, and Isopropyl Alcohol (IPA). These solvents can act as hydrogen bond donors to the ketone, nitrile, and pyridine moieties.[7][8]

-

Low to Negligible Solubility Predicted in: Nonpolar solvents such as Hexane, Toluene, and Cyclohexane. The nonpolar aliphatic chain is not substantial enough to overcome the polarity of the functional groups, leading to poor interaction with nonpolar media.[9]

The following diagram illustrates the relationship between the molecule's structure and the rationale for solvent selection.

Caption: Structural features and their predicted influence on solvent affinity.

Gold Standard Protocol: Isothermal Shake-Flask Method for Solubility Determination

To move from prediction to quantitative data, a rigorous experimental method is required. The isothermal shake-flask method is widely considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[10] The protocol described here is aligned with principles outlined in OECD Test Guideline 105.[11]

Materials and Reagents

-

Solute: 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile (purity >98%)

-

Solvents: A representative panel of analytical grade or higher purity solvents should be selected.

-

Polar Protic: Methanol, Ethanol

-

Polar Aprotic: Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO)

-

Nonpolar: Toluene, Heptane

-

-

Apparatus:

-

Analytical balance (±0.01 mg sensitivity)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or incubator

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.[1]

-

Volumetric flasks and pipettes for standard and sample preparation

-

Experimental Workflow

The following diagram outlines the comprehensive workflow for solubility determination.

Caption: Experimental workflow for the isothermal shake-flask method.

Detailed Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile to a series of vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure equilibrium saturation has been achieved.[12] A starting point is ~20-50 mg of solute.

-

Add a precise, known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent any solvent evaporation during equilibration.

Step 2: Equilibration

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the mixtures for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but this should be confirmed by preliminary experiments (i.e., measuring concentration at 24h, 48h, and 72h to see when it plateaus).[12]

Step 3: Phase Separation

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the larger solid particles settle.

-

Centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes) to create a compact pellet of the undissolved solid.

Step 4: Quantification via HPLC-UV (Recommended) Causality: HPLC is the preferred method for quantification due to its high specificity and sensitivity, which minimizes interference from any potential impurities.[1][13]

-

Calibration Curve: Prepare a series of standard solutions of the solute in a suitable solvent (typically the HPLC mobile phase or a solvent in which the compound is freely soluble, like acetonitrile) at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject these standards into the HPLC and create a calibration curve by plotting peak area against concentration.

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant from the centrifuged vials. Immediately filter this aliquot through a 0.45 µm syringe filter into a clean HPLC vial. Self-Validation: This filtration step is crucial to remove any microscopic particulate matter that could otherwise falsely elevate the measured concentration.[8]

-

Dilution: Perform an accurate, recorded dilution of the filtered sample with the mobile phase to bring its concentration within the linear range of the calibration curve.

-

Analysis: Inject the diluted sample into the HPLC system.

-

Calculation: Use the peak area from the sample chromatogram and the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the final solubility of the compound in that solvent.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different solvent systems and temperatures. The results should be reported in standard units such as mg/mL and mol/L.

Table 1: Template for Reporting Solubility Data of 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile at 25°C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Polar Protic | Methanol | Experimental Data | Calculated Data | |

| Ethanol | Experimental Data | Calculated Data | ||

| Polar Aprotic | Acetonitrile | Experimental Data | Calculated Data | |

| Acetone | Experimental Data | Calculated Data | ||

| DMSO | Experimental Data | Calculated Data | ||

| Nonpolar | Toluene | Experimental Data | Calculated Data | |

| Heptane | Experimental Data | Calculated Data |

Conclusion and Practical Implications

This technical guide provides a dual approach for assessing the solubility of 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile. The initial predictive analysis, grounded in the principles of molecular structure and intermolecular forces, serves as an essential tool for initial solvent screening and hypothesis generation.[7][14] The subsequent experimental protocol outlines a robust and reliable method for generating precise, quantitative solubility data.

For researchers in drug development and process chemistry, the application of this guide will enable:

-

Informed Solvent Selection: Choosing appropriate solvents for synthesis, workup, and purification, leading to improved yields and purity.

-

Process Optimization: Designing scalable and efficient crystallization procedures.

-

Preformulation Insights: Providing foundational data necessary for future formulation development, should the molecule become a drug candidate.

By systematically applying these methodologies, scientists can effectively characterize this key intermediate, mitigating risks associated with poor solubility and accelerating the development timeline.

References

-

Pudukulathan, Z. (n.d.). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. ACS Publications. Available at: [Link]

-

Solubility of Things. (n.d.). Functional Groups: Definition and Importance. Available at: [Link]

-

TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Available at: [Link]

-

ResearchGate. (n.d.). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures | Request PDF. Available at: [Link]

-

Vedantu. (n.d.). How do functional groups influence solubility class 11 chemistry CBSE. Available at: [Link]

-

QuickTakes. (n.d.). Student Question : How do functional groups like hydroxyl and amino groups affect water solubility? Chemistry. Available at: [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023, July 15). 10.19: Solubility and Molecular Structure. Available at: [Link]

-

Mobley, D. L., & Guthrie, J. P. (2024). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central (PMC). Available at: [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? YouTube. Available at: [Link]

-

Analytice. (n.d.). OECD n°120 : Dissolution behaviour in the laboratory. Available at: [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ? Available at: [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

-

KREATiS. (n.d.). High-accuracy water solubility determination using logK. Available at: [Link]

-

ResearchGate. (2025, August 5). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available at: [Link]

-

Yuce, M., & Capan, Y. (n.d.). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMM. Acta Poloniae Pharmaceutica. Available at: [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Available at: [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 6-(2-CHLORO-3-PYRIDYL)-6-OXOHEXANENITRILE | 890100-78-4 [amp.chemicalbook.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. tutorchase.com [tutorchase.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. oecd.org [oecd.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 14. solubilityofthings.com [solubilityofthings.com]

Substituted Pyridines: A Privileged Scaffold for Transformative Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Centrality of the Pyridine Ring

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern chemical and biological sciences.[1] Its unique physicochemical properties—a delicate balance of aromaticity, basicity, hydrogen bonding capability, and aqueous solubility—render it a "privileged scaffold" in molecular design.[2][3] The true power of this heterocycle, however, is unlocked through substitution. The strategic placement of functional groups around the pyridine core allows for the precise modulation of its electronic, steric, and lipophilic characteristics. This fine-tuning is the key to its widespread success, enabling the development of highly specific and potent molecules for a vast array of applications. The nitrogen atom's electron-withdrawing nature makes the ring electron-deficient, influencing its reactivity and substitution patterns, typically favoring nucleophilic substitution at the C-2 and C-4 positions and electrophilic substitution at the C-3 position.[3]

This technical guide offers an in-depth exploration of the research applications of substituted pyridines, moving beyond a simple catalog of uses to explain the causal relationships between molecular structure and function. We will delve into their transformative roles in medicinal chemistry, catalysis, agrochemicals, and materials science, providing field-proven insights, detailed experimental workflows, and quantitative data to support researchers in their endeavors.

Part 1: Medicinal Chemistry - Engineering Bioactivity

Substituted pyridines are foundational to modern drug discovery, forming the core of numerous FDA-approved pharmaceuticals.[2][4][5][6] Their ability to engage in hydrogen bonding via the ring nitrogen, coupled with the versatility of their substitution patterns, allows medicinal chemists to optimize potency, selectivity, metabolic stability, and pharmacokinetic profiles.[6][7]

Anticancer Therapeutics

Substituted pyridines are a significant class of compounds in oncology, targeting key signaling pathways involved in tumor proliferation, angiogenesis, and survival.[1][8]

Mechanism of Action: Kinase Inhibition A primary strategy in modern cancer therapy is the inhibition of protein kinases, enzymes that regulate cellular signaling pathways. The pyridine scaffold is an excellent bioisostere for the purine ring of ATP, allowing it to act as a competitive inhibitor in the kinase ATP-binding pocket.

-

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth. Substituted pyridines have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in this process.[1] The pyridine nitrogen often forms a crucial hydrogen bond with the hinge region of the kinase, while substituents explore adjacent hydrophobic pockets to enhance binding affinity and selectivity.

Workflow for Screening Pyridine-Based Kinase Inhibitors

Caption: A generalized workflow for the discovery of pyridine-based kinase inhibitors.

Table 1: Selected FDA-Approved Pyridine-Containing Anticancer Drugs [7]

| Drug Name | Druggable Target | Indication |

| Crizotinib | ALK, ROS1, c-MET | Non-small cell lung cancer |

| Abiraterone | CYP17A1 | Prostate cancer |

| Vismodegib | SMO (Hedgehog Pathway) | Basal cell carcinoma |

| Sorafenib | VEGFR, PDGFR, RAF | Renal cell carcinoma, Hepatocellular carcinoma |

| Imatinib | BCR-Abl, c-KIT | Chronic myeloid leukemia, GIST |

Antimicrobial and Antiviral Agents

The pyridine scaffold is present in numerous agents designed to combat infectious diseases.[8] Its derivatives have shown potent activity against bacteria, fungi, and viruses.[9][10]

-

Antibacterial Action: Pyridine compounds can disrupt essential microbial processes, such as cell wall synthesis, protein synthesis, or nucleic acid metabolism. For example, Isoniazid is a cornerstone drug for treating tuberculosis.[9]

-

Antiviral Action: Certain pyridine derivatives can interfere with viral replication. Nevirapine, an imidazo[1,2-a]pyridine derivative, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[8]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to assess the antibacterial activity of novel substituted pyridine compounds.

-

Preparation of Stock Solution: Dissolve the synthesized pyridine compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Bacterial Culture: Inoculate a suitable broth medium (e.g., Mueller-Hinton Broth) with a standardized bacterial suspension (e.g., S. aureus, E. coli) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the broth medium to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add 100 µL of the prepared bacterial culture to each well containing the diluted compound. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.

Part 2: Homogeneous Catalysis - Ligands by Design

Substituted pyridines are exceptionally versatile ligands in transition-metal catalysis.[3] By modifying the substituents, one can precisely tune the electronic and steric properties of the ligand, which in turn dictates the stability, activity, and selectivity of the metal complex catalyst.[11][12][13]

Tuning Electronic Properties

The electron-donating or electron-withdrawing nature of substituents on the pyridine ring directly influences the electron density at the coordinating nitrogen atom and, consequently, at the metal center.

-

Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups increase the electron density on the metal, which can enhance its reactivity in oxidative addition steps common in cross-coupling reactions.[14]

-

Electron-Withdrawing Groups (EWGs): Groups like halides or trifluoromethyl (-CF3) decrease the electron density on the metal, making it more electrophilic and potentially accelerating reductive elimination steps.[14]

Diagram: Influence of Substituents on Catalytic Cycle

Caption: Electronic effects of pyridine ligand substituents on a generic Pd-catalyzed cross-coupling cycle.

Application in Cross-Coupling Reactions

Palladium complexes with substituted pyridine ligands are effective pre-catalysts for Suzuki-Miyaura and Heck cross-coupling reactions, which are fundamental C-C bond-forming reactions in organic synthesis.[13] The choice of substituent can significantly impact catalyst performance. For instance, bulky N-substituents on pyridine-functionalized N-heterocyclic carbene (NHC) ligands have been shown to increase catalytic activity in Heck coupling reactions.[15]

Table 2: Effect of 4-Substituted Pyridine Ligands on Suzuki-Miyaura Coupling Yield

Data conceptualized from principles described in cited literature.[12][13]

| 4-Substituent on Pyridine Ligand | Electronic Nature | pKa of Pyridinium Ion | Typical Reaction Yield (%) |

| -N(CH₃)₂ | Strong EDG | 9.70 | >95 |

| -OCH₃ | EDG | 6.58 | 90 |

| -H | Neutral | 5.25 | 85 |

| -Cl | EWG | 3.83 | 78 |

| -CN | Strong EWG | 1.90 | 65 |

Part 3: Agrochemicals - Protecting Global Food Supplies

Trifluoromethyl-substituted pyridines (TFMPs) are particularly prominent in the agrochemical industry, serving as key structural motifs in a variety of herbicides, fungicides, and insecticides.[16] The trifluoromethyl group often enhances the biological activity and metabolic stability of the molecule.

-

Herbicides: Fluazifop-butyl, an early TFMP derivative, is a selective herbicide used to control grass weeds in broadleaf crops.[16] More recent developments include 6-arylpicolinates, which act as auxin mimics to disrupt weed growth.[17]

-

Insecticides: Imidacloprid, a chloronicotinyl insecticide, is one of the most widely used pesticides globally.[18] Its pyridine ring is crucial for its insecticidal activity.

-

Fungicides: Pyridine-based compounds are used to create fungicides, often in mixtures with other active compounds to broaden the spectrum of control against phytopathogenic fungi.[18][19]

Part 4: Materials Science - Building Blocks for Advanced Materials

The unique electronic and structural properties of substituted pyridines make them valuable building blocks for advanced materials.[20]

-

Polymers and Conductive Materials: The incorporation of pyridine rings into polymer backbones can impart enhanced thermal stability and specific electronic conductivity.[20]

-

Dyes and Electronics: Multi-substituted pyridines derived from ylidenemalononitriles can exhibit unique emission properties, with some showing aggregation-induced emission (AIE), making them promising for applications in optics, electronics, and biosensors.[21][22] The π-π* transitions in pyridines can be tuned by substituents, affecting their absorption and emission spectra.[23]

Protocol: Synthesis of a Multi-Substituted Pyridine via Ylidenemalononitrile

This protocol is adapted from a mild, solvent-free methodology.[21][22]

-

Reactant Preparation: In a 10 mL round-bottom flask, combine the desired ylidenemalononitrile (YM) substrate (1.0 mmol) and the primary amine (1.2 mmol).

-

Reaction Initiation: Stir the mixture vigorously at room temperature. The reaction is solvent-free.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., EtOAc/Hexanes). The reaction time can vary from 1 hour to several days depending on the steric and electronic nature of the YM substituents.

-

Work-up and Purification: Once the starting material is consumed, dissolve the crude product in a minimal amount of dichloromethane.

-

Purification: Purify the product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired multi-substituted amino-nicotinonitrile.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The substituted pyridine scaffold is far more than a simple building block; it is a highly adaptable platform for scientific innovation. Its applications are deeply rooted in the fundamental principles of chemistry, where subtle changes in substitution patterns lead to profound differences in biological activity, catalytic efficiency, and material properties. From life-saving medicines to advanced materials, the continued exploration of substituted pyridines promises to drive significant advancements across the scientific disciplines. This guide has provided a framework for understanding these applications, grounded in mechanistic principles and validated methodologies, to empower researchers in harnessing the full potential of this remarkable heterocycle.

References

-

Reddy, B. V. S., et al. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. Available at: [Link]

-

Moura, C. S., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports. Available at: [Link]

-

Reddy, B. V. S., et al. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters. Available at: [Link]

-

Moura, C. S., et al. (2020). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Available at: [Link]

-

Contreras, J., et al. (2005). Improved Methodologies for the Preparation of Highly Substituted Pyridines. The Journal of Organic Chemistry. Available at: [Link]

-

Anonymous. (n.d.). A Brief View on Pyridine Compounds. Open Access Journals. Available at: [Link]

-

Singh, U. P., & Singh, R. K. (2021). Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. Available at: [Link]

-

Rahman, M. R., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]

-

Gallo, E., & Caselli, A. (2014). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. European Journal of Inorganic Chemistry. Available at: [Link]

-

Verma, S., et al. (2019). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Development Research. Available at: [Link]

-

Nielsen, D. J., et al. (2006). Methyl-palladium(II) complexes of pyridine-bridged bis(nucleophilic heterocyclic carbene) ligands: Substituent effects on structure, stability, and catalytic performance. Inorganica Chimica Acta. Available at: [Link]

-

Szłyk, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available at: [Link]

-

Umetsu, N., & Shirai, Y. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

-

Szłyk, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available at: [Link]

-

Anonymous. (n.d.). FUNGICIDAL MIXTURE COMPRISING SUBSTITUTED PYRIDINES. CTAEX. Available at: [Link]

-

Kaur, N., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]

-

Semantic Scholar. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Available at: [Link]

-

Al-Sanea, M. M., et al. (2022). Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Expanding Role of Pyridine Derivatives in Material Science Innovations. Available at: [Link]

-

Chempanda. (n.d.). Pyridine as insecticide. Available at: [Link]

-

Reiner, B. R., et al. (2013). Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts. Inorganic Chemistry. Available at: [Link]

-

Iqbal, M. A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]

-

Kumar, A., & Kumar, V. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Zakharychev, V. V., et al. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate. Available at: [Link]

-

ResearchGate. (2025). The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. Available at: [Link]

-

ResearchGate. (2025). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available at: [Link]

-

Knözinger, H., & Müller, H.-D. (1976). Electronic spectra of substituted pyridines adsorbed on aluminas. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Available at: [Link]

-

ResearchGate. (n.d.). Representation of substituted pyridines. Available at: [Link]

-

ResearchGate. (2025). Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sarchemlabs.com [sarchemlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. air.unimi.it [air.unimi.it]

- 12. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sci-Hub. Methyl-palladium(II) complexes of pyridine-bridged bis(nucleophilic heterocyclic carbene) ligands: Substituent effects on structure, stability, and catalytic performance / Inorganica Chimica Acta, 2006 [sci-hub.box]

- 16. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chempanda.com [chempanda.com]

- 19. ctaex.com [ctaex.com]

- 20. nbinno.com [nbinno.com]

- 21. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Electronic spectra of substituted pyridines adsorbed on aluminas - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

β-Oxoalkanonitriles: A Cornerstone in Modern Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract